N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the bipyridine and isoxazole moieties. Bipyridine is often planar, with the two nitrogen atoms in a trans position . The isoxazole ring is a heterocycle, and its orientation would likely depend on the specifics of the molecule’s synthesis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bipyridine and isoxazole moieties. Bipyridine compounds are known to participate in various types of reactions, including coordination reactions . Isoxazole rings can participate in reactions such as electrophilic substitution and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bipyridine and isoxazole moieties. For example, bipyridine compounds often have high melting points and are soluble in organic solvents . Isoxazole rings can contribute to the polarity and reactivity of the molecule .Aplicaciones Científicas De Investigación
Kinase Inhibition for Cancer Therapy
Compounds with structures incorporating elements similar to N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide have been identified as potent inhibitors of specific kinases with applications in treating cancers. For instance, Lombardo et al. (2004) discovered a series of carboxamides as potent Src/Abl kinase inhibitors, demonstrating significant antitumor activity in preclinical assays, highlighting the potential of such compounds in oncology (Lombardo et al., 2004).
Antifibrotic and Anti-metastatic Effects
Isoxazole and carboxamide derivatives have shown promise as novel inhibitors with applications in suppressing fibrosis and exerting anti-metastatic effects. A study by Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, showing potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Antipsychotic Agents Development
Research into heterocyclic carboxamides has explored their potential as antipsychotic agents. Norman et al. (1996) synthesized and evaluated heterocyclic analogues of known compounds for their binding to dopamine and serotonin receptors, indicating the role of these compounds in developing new antipsychotic medications (Norman et al., 1996).
Drug Delivery and Imaging
Carboxamide derivatives have been utilized in the synthesis of potential PET agents for imaging specific enzymes in neuroinflammation contexts. For example, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrates the application of these compounds in radiolabeling and imaging, contributing to diagnostics and research in neurology and oncology (Wang et al., 2018).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound could include exploring its potential uses in various fields. For example, bipyridine compounds have been used in areas such as materials science and medicinal chemistry . Isoxazole rings are found in many biologically active compounds, suggesting potential applications in drug discovery .
Propiedades
IUPAC Name |
5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-8-15(20-22-11)16(21)19-10-12-2-7-18-14(9-12)13-3-5-17-6-4-13/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJPCDQJRQZJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,4'-bipyridine]-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.